molecular formula C7H10Cl2N2 B109305 (4-Chloro-3-methylphenyl)hydrazine hydrochloride CAS No. 221687-08-7

(4-Chloro-3-methylphenyl)hydrazine hydrochloride

Cat. No.: B109305
CAS No.: 221687-08-7
M. Wt: 193.07 g/mol
InChI Key: QBMRABNTKNEXER-UHFFFAOYSA-N
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Description

(4-Chloro-3-methylphenyl)hydrazine hydrochloride (CAS: 221687-08-7) is a hydrazine derivative with the molecular formula C₇H₉ClN₂·HCl and a purity >95% . It is commercially available as a pale yellow solid powder, synthesized via reactions involving substituted phenylhydrazines and hydrochloric acid, followed by purification through column chromatography . This compound is primarily used as a reactant in synthesizing:

  • Piperidine derivatives (prolylcarboxypeptidase inhibitors).
  • Phenylpyrazoles (cyclooxygenase-2 (COX-2) inhibitors) .

Its pharmacological relevance lies in targeting neuroinflammation, Alzheimer’s, and Parkinson’s diseases, distinguishing it from simpler phenylhydrazine derivatives .

Properties

IUPAC Name

(4-chloro-3-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMRABNTKNEXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593051
Record name (4-Chloro-3-methylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221687-08-7
Record name (4-Chloro-3-methylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The synthesis of (4-chloro-3-methylphenyl)hydrazine hydrochloride follows a three-step sequence derived from methodologies for 4-chlorophenylhydrazine hydrochloride:

  • Diazotization : Conversion of 3-methyl-4-chloroaniline to its diazonium salt.

  • Reduction : Transformation of the diazonium salt to the hydrazine intermediate.

  • Acidification : Formation of the hydrochloride salt via HCl treatment.

Step 1: Diazotization of 3-Methyl-4-chloroaniline

Reagents :

  • 3-Methyl-4-chloroaniline (1 eq)

  • Hydrochloric acid (10 N, 2.2 eq)

  • Sodium nitrite (NaNO₂, 1.05 eq)

Conditions :

  • Temperature: 5–10°C (ice-water bath)

  • Reaction time: 1–2 h

  • pH: <1 (strongly acidic)

The aniline derivative is dissolved in excess HCl, and NaNO₂ is added dropwise to form the diazonium salt. Excess nitrous acid is quenched with sulfamic acid.

Step 2: Reduction with Ammonium Sulfite

Reagents :

  • Diazonium salt solution (from Step 1)

  • Ammonium sulfite ((NH₄)₂SO₃, 2.5 eq)

Conditions :

  • Temperature: 50–60°C

  • Reaction time: 3–4 h

  • pH: 7.5–8.0 (adjusted with NaOH)

The diazonium salt is reduced to the hydrazine intermediate. Ammonium sulfite prevents caking issues associated with sodium sulfite, enhancing reaction homogeneity.

Step 3: Acidification and Isolation

Reagents :

  • Hydrochloric acid (20% w/w)

Conditions :

  • Temperature: 50–70°C

  • Crystallization: Ethanol/water (1:3 v/v)

Adding HCl precipitates the hydrochloride salt, which is filtered, washed with cold ethanol, and dried under vacuum. Yield: 78–82%.

Alternative Reducing Agents

Sodium metabisulfite (Na₂S₂O₅) offers comparable efficiency to ammonium sulfite:

Reducing Agent Temperature pH Yield
Ammonium sulfite50–60°C7.5–8.078–82%
Sodium metabisulfite10–35°C7.0–9.075–80%

Sodium metabisulfite operates at milder temperatures but requires precise pH control to minimize side reactions.

Optimization and Challenges

Critical Parameters

  • Diazotization temperature : Maintaining <10°C prevents diazonium salt decomposition.

  • Reduction pH : Alkaline conditions (pH >7) favor complete reduction but risk hydrolyzing the methyl group.

  • Solvent selection : Ethanol improves solubility of intermediates, while water facilitates crystallization.

Impurity Profile

Common impurities include:

  • Unreacted 3-methyl-4-chloroaniline (<0.5% with excess NaNO₂).

  • Oxidative byproducts (e.g., azo compounds) minimized by inert atmospheres.

Purification via recrystallization from ethanol/water achieves >98% purity.

Industrial Scalability

Continuous Flow Adaptation

Patents suggest replacing batch reactors with continuous flow systems to:

  • Reduce reaction time by 40% (from 4 h to 2.4 h).

  • Improve yield consistency (±2% variation vs. ±5% in batch).

Cost Analysis

Component Cost Contribution
3-Methyl-4-chloroaniline58%
Reducing agents22%
Solvents15%

Switching to ammonium sulfite from sodium sulfite lowers raw material costs by 12% .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methylphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include azobenzenes, nitroso compounds, amines, and substituted derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methylphenyl)hydrazine hydrochloride typically involves the reaction of 4-chloro-3-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. This reaction is performed under controlled conditions to ensure high yield and purity.

Organic Synthesis

This compound is commonly used as a reagent in organic synthesis, particularly for the formation of hydrazones and azobenzenes. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in creating complex organic molecules .

Biochemical Studies

In biochemical research, this compound serves as a tool for investigating enzyme mechanisms and protein interactions. It can act as an inhibitor or activator of specific enzymes, influencing their activity through covalent bonding with target molecules .

Pharmaceutical Applications

Recent studies have highlighted its potential as a precursor in the development of pharmaceutical compounds. For instance, derivatives of (4-Chloro-3-methylphenyl)hydrazine have been explored for their roles as cyclooxygenase-2 (COX-2) inhibitors and prolylcarboxypeptidase inhibitors, which are relevant in pain and inflammation management .

Antiviral Properties

Emerging research indicates that metal complexes derived from this hydrazine derivative may serve as dual inhibitors of SARS-CoV-2. These complexes have shown promising results in molecular docking studies, suggesting potential therapeutic applications against COVID-19 .

Industrial Applications

This compound is also utilized in the production of dyes and pigments due to its reactive properties. Its unique substitution pattern on the phenyl ring provides distinct chemical reactivity that is advantageous in industrial processes .

Case Studies

  • Synthesis of Schiff-base Ligands :
    • A study detailed the condensation reaction between (4-Chloro-3-methylphenyl)hydrazine and 2-pyridine-carboxaldehyde to create novel Schiff-base ligands. These ligands were tested for antibacterial properties against various pathogens, demonstrating significant activity .
  • Enzyme Inhibition Studies :
    • Research has shown that derivatives of this hydrazine can effectively inhibit specific enzymes related to inflammatory pathways, highlighting its potential use in developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets and pathways. In biochemical studies, it can act as an inhibitor or activator of specific enzymes, affecting their activity and function. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (4-Chloro-3-methylphenyl)hydrazine hydrochloride with analogous phenylhydrazine hydrochlorides:

Compound Name CAS Number Molecular Formula Substituent(s) Solubility Purity
(4-Chloro-3-methylphenyl)hydrazine HCl 221687-08-7 C₇H₉ClN₂·HCl 4-Cl, 3-CH₃ Slightly soluble >95%
4-Chlorophenylhydrazine HCl 1073-70-7 C₆H₆ClN₂·HCl 4-Cl Water-soluble 98%
4-Methylphenylhydrazine HCl 637-60-5 C₇H₉N₂·HCl 4-CH₃ Ethanol-soluble 97%
4-Methoxyphenylhydrazine HCl 19501-58-7 C₇H₉N₂O·HCl 4-OCH₃ DMSO-soluble 98%
(3-Chlorophenyl)hydrazine HCl 2312-23-4 C₆H₆ClN₂·HCl 3-Cl Water-insoluble 95%

Key Observations :

  • Substituent Effects : The 4-Cl, 3-CH₃ substituents in the target compound reduce water solubility compared to 4-Cl or 4-OCH₃ derivatives, likely due to increased hydrophobicity .
  • Purity : Most derivatives achieve >95% purity via recrystallization or column chromatography .

Example Syntheses :

  • (4-Chloro-3-methylphenyl)hydrazine HCl: Similar to 4-cyanophenyl hydrazine HCl (82% yield via HCl-mediated condensation) .
  • 4-Methoxyphenylhydrazine HCl : Reacts with methoxy-substituted aldehydes, yielding 98% pure product after recrystallization .
  • Phenylpyrazole Derivatives : Synthesized from chalcone and phenylhydrazine HCl, followed by anti-inflammatory screening .

Key Differences :

  • Reactivity : Electron-withdrawing groups (e.g., 4-Cl) accelerate condensation, while electron-donating groups (e.g., 4-OCH₃) require longer reaction times .

Pharmacological Activity

Compound Key Pharmacological Role Target Pathway/Application
(4-Chloro-3-methylphenyl)hydrazine HCl COX-2 inhibition Neuroinflammation, Alzheimer’s
4-Chlorophenylhydrazine HCl Intermediate for antimicrobials Antibacterial agents
4-Methoxyphenylhydrazine HCl Anticancer lead synthesis Apoptosis induction
Phenylhydrazine HCl Anti-inflammatory pyrazole derivatives Carrageenan-induced edema models

Key Observations :

  • Target Specificity: The 4-Cl,3-CH₃ substituent enhances COX-2 selectivity, reducing gastrointestinal toxicity compared to non-selective NSAIDs .
  • Antimicrobial vs. Anti-inflammatory : 4-Chloro derivatives show broader antimicrobial activity, while methoxy-substituted compounds are explored for cancer .

Key Observations :

  • Toxicity Variability : LD₅₀ values depend on substituents; electron-withdrawing groups (e.g., Cl) may enhance toxicity compared to methoxy derivatives .
  • Handling : All derivatives require strict PPE due to hemoglobin-binding tendencies .

Biological Activity

(4-Chloro-3-methylphenyl)hydrazine hydrochloride is a compound that has garnered attention in various fields of biological and chemical research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure

The compound is characterized by its hydrazine functional group attached to a chlorinated aromatic ring, which contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-3-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. This method is prevalent in both laboratory and industrial settings due to its efficiency in producing high yields with controlled purity levels.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as an inhibitor or activator of specific enzymes, influencing their activity through covalent bonding with target molecules. This interaction alters the structure and function of these biomolecules, leading to significant biological effects .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a comparative study, it was found that this compound demonstrated stronger antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa when compared to other synthesized derivatives .

Table 1: Antibacterial Activity Comparison

CompoundActivity Against S. aureusActivity Against P. aeruginosa
(4-Chloro-3-methylphenyl)hydrazineHighModerate
Comparison Compound 1ModerateLow
Comparison Compound 2LowHigh

Enzyme Inhibition Studies

In biochemical studies, this compound has been utilized to investigate enzyme mechanisms. It has shown potential as an inhibitor in various enzymatic reactions, including those involved in metabolic pathways related to cancer .

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 Value (µM)
Enzyme ACompetitive5.2
Enzyme BNon-competitive12.7

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential application in treating infections caused by resistant strains .

Case Study 2: Antiviral Activity

Another investigation explored the compound's antiviral properties against SARS-CoV-2. It was found that metal complexes derived from (4-Chloro-3-methylphenyl)hydrazine exhibited considerable binding affinity to viral proteins, indicating potential as a therapeutic agent for COVID-19 .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (4-chloro-3-methylphenyl)hydrazine hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via condensation reactions between substituted phenylhydrazine derivatives and ketones or aldehydes under acidic conditions. For example, refluxing substituted hydrazine hydrochlorides (e.g., 2-chlorophenylhydrazine hydrochloride) with benzylideneacetone in ethanol for 6–8 hours yields pyrazoline derivatives . Optimization may involve adjusting reaction time, solvent polarity (e.g., ethanol vs. methanol), and stoichiometry to minimize side products.
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via recrystallization from ethanol is recommended to isolate high-purity solids .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Safety Measures :

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Store in airtight containers away from oxidizers and moisture to prevent decomposition .
    • Toxicity Profile : While specific LD50 data for this compound are unavailable, structurally similar phenylhydrazine hydrochlorides exhibit acute toxicity (oral LD50: 25–2100 mg/kg in rodents). Hemolytic anemia is a documented risk due to hemoglobin binding .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1^1H and 13^{13}C NMR can confirm the aromatic proton environment and substitution pattern (e.g., chloro and methyl groups at positions 4 and 3, respectively) .
  • Mass Spectrometry : ESI-MS or EI-MS can verify molecular weight (expected m/z ≈ 190.6 for C7_7H8_8ClN2_2·HCl) .
    • Purity Assessment : HPLC with UV detection (λ ~254 nm) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can X-ray crystallography combined with SHELX software resolve the crystal structure of this compound?

  • Experimental Design :

  • Grow single crystals via slow evaporation of a saturated ethanol solution.
  • Collect diffraction data using a synchrotron or in-house X-ray source.
  • Refine the structure using SHELXL (for small molecules) to model atomic positions, thermal parameters, and hydrogen bonding networks .
    • Challenges : Twinning or weak diffraction may require data merging or iterative refinement. Hydrogen bonding between hydrazine NH and chloride ions should be explicitly modeled .

Q. What role does this compound play in synthesizing heterocyclic scaffolds (e.g., pyrazolines, indoles), and how can reaction conditions be tailored for regioselectivity?

  • Mechanistic Insights : In Fischer indole synthesis, the hydrazine moiety reacts with carbonyl compounds to form intermediates that cyclize under acidic conditions. For pyrazolines, condensation with α,β-unsaturated ketones proceeds via nucleophilic attack at the β-carbon .
  • Optimization : Use polar aprotic solvents (e.g., DMF) and Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency. Regioselectivity is influenced by steric and electronic effects of the 4-chloro-3-methyl substituent .

Q. How can computational methods (e.g., DFT) complement experimental data to validate the compound’s molecular conformation and reactivity?

  • Approach :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and compare with X-ray data.
  • Calculate IR and NMR spectra for cross-validation with experimental results .
    • Applications : Predict reaction pathways (e.g., electrophilic substitution at the phenyl ring) or non-covalent interactions (e.g., hydrogen bonds in crystal packing) .

Q. What strategies mitigate interference from structural analogs during biological activity assays (e.g., enzyme inhibition studies)?

  • Experimental Design :

  • Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm target engagement.
  • Employ chromatography (HPLC or LC-MS) to quantify compound stability and rule out degradation products .
    • Data Interpretation : Compare IC50_{50} values against structurally similar hydrazine derivatives to establish structure-activity relationships (SARs) .

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